molecular formula C8H15NO2 B3020922 methyl (3R,4R)-4-methylpiperidine-3-carboxylate CAS No. 1009376-68-4

methyl (3R,4R)-4-methylpiperidine-3-carboxylate

Cat. No.: B3020922
CAS No.: 1009376-68-4
M. Wt: 157.213
InChI Key: OGSFGBNZYUWVFP-RQJHMYQMSA-N
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Description

Methyl (3R,4R)-4-methylpiperidine-3-carboxylate is a chiral piperidine derivative characterized by a methyl group at the 4-position and a methyl ester at the 3-position of the piperidine ring. This compound is often synthesized via catalytic hydrogenation of pyridine precursors, such as methyl 4-methylnicotinate, using PtO₂ in acetic acid, yielding a diastereomeric mixture (70:30 ratio of 3R,4R and 3S,4S isomers) . It serves as a key intermediate in pharmaceutical synthesis, including analogs of κ-opioid receptor antagonists like JDTic .

Properties

IUPAC Name

methyl (3R,4R)-4-methylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-3-4-9-5-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSFGBNZYUWVFP-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R,4R)-4-methylpiperidine-3-carboxylate typically involves several steps, starting from readily available precursors. One common method involves the alkylation of a piperidine derivative, followed by esterification to introduce the carboxylate group. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step . The esterification step can be carried out using reagents like methanol and sulfuric acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of methyl (3R,4R)-4-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. For example, it may inhibit or activate enzymes by binding to their active sites, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Structural and Stereochemical Variations

The table below highlights structural differences among methyl (3R,4R)-4-methylpiperidine-3-carboxylate and related compounds:

Compound Name CAS No. Molecular Formula Substituents Stereochemistry Key Features
This compound 1009376-67-3 C₈H₁₅NO₂ 4-Me, 3-COOMe (3R,4R) Chiral intermediate, hydrochloride salt
Methyl (3S,4S)-4-methylpiperidine-3-carboxylate 1009376-56-0 C₈H₁₅NO₂ 4-Me, 3-COOMe (3S,4S) Diastereomer of the above
Methyl (3R,4R)-4-(4-chlorophenyl)piperidine-3-carboxylate 205805-13-6 C₁₄H₁₈ClNO₂ 4-(4-Cl-Ph), 3-COOMe (3R,4R) Aryl-substituted analog; higher molecular weight (267.75 g/mol)
Methyl (3R,4S)-4-hydroxypiperidine-3-carboxylate 83563-72-8 C₇H₁₃NO₃ 4-OH, 3-COOMe (3R,4S) Hydroxyl group enhances polarity
Methyl 4-methylpiperidine-3-carboxylate hydrochloride 164323-84-6 C₈H₁₅NO₂·HCl 4-Me, 3-COOMe Racemic Hydrochloride salt; improved solubility

Physicochemical Properties

  • Melting Points : The hydrochloride salt of the target compound has a storage requirement of 2–8°C , while the chlorophenyl derivative has a predicted density of 1.157 g/cm³ .
  • Solubility : Hydrochloride salts (e.g., 164323-84-6) generally exhibit higher aqueous solubility than free bases .
  • Stability : Steric hindrance from aryl groups (e.g., 4-chlorophenyl) may reduce reactivity compared to alkyl-substituted analogs .

Pharmacological Relevance

For example:

  • Aryl vs. Alkyl Substituents : Aryl groups (e.g., 3-hydroxyphenyl in JDTic) enhance κ-receptor antagonism but may reduce metabolic stability .
  • Stereochemistry : The (3R,4R) configuration in JDTic analogs is associated with prolonged duration of action (up to 3 weeks) compared to racemic mixtures .

Biological Activity

Methyl (3R,4R)-4-methylpiperidine-3-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Overview

  • Chemical Name : this compound
  • Molecular Formula : C8H15NO2
  • CAS Number : 1009376-67-3
  • Structure : The compound features a piperidine ring with a methyl group and a carboxylate ester, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its stereochemistry allows for selective binding to enzymes and receptors, influencing metabolic pathways. Notably, it has been studied for its potential as an inhibitor or modulator of specific kinases involved in cancer progression and other diseases.

Biological Activities

  • Anticancer Properties :
    • Research indicates that piperidine derivatives can exhibit significant anticancer activity. For instance, this compound has been evaluated for its inhibitory effects on the c-Met kinase, which is implicated in tumor growth and metastasis. In one study, compounds structurally similar to this derivative showed IC50 values ranging from 8.6 nM to 64.0 nM against c-Met enzymatic activity .
  • Neuropharmacological Effects :
    • The compound's structure suggests potential interactions with neurotransmitter systems. Its derivatives have been explored for their roles in modulating acetylcholine receptors, which are critical in neurological functions and disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of c-Met kinase; significant potency against cell proliferation
NeuropharmacologyPotential modulation of muscarinic acetylcholine receptors
Enzyme InhibitionSelective inhibition of enzymes involved in metabolic pathways

Case Study: c-Met Kinase Inhibition

In a study evaluating various piperidine derivatives, this compound was found to have considerable inhibitory effects on c-Met kinase activity. The most potent analogs demonstrated IC50 values as low as 8.6 nM, indicating strong potential for therapeutic applications in cancer treatment .

Synthesis and Applications

This compound serves as an important intermediate in the synthesis of various biologically active compounds. Its unique structure allows it to act as a precursor in creating more complex molecules that target specific biological pathways .

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